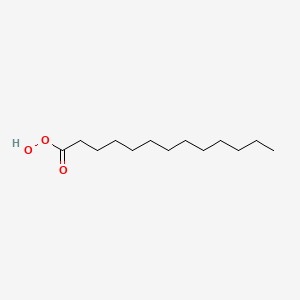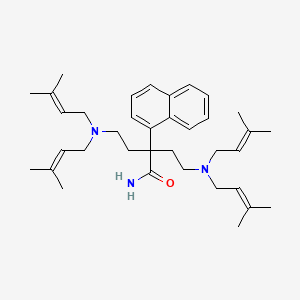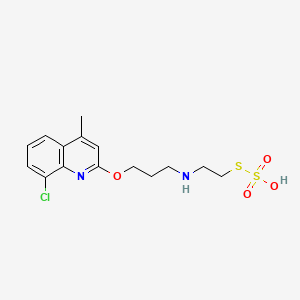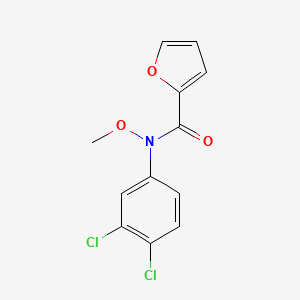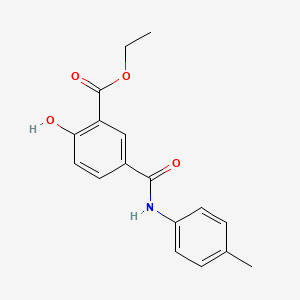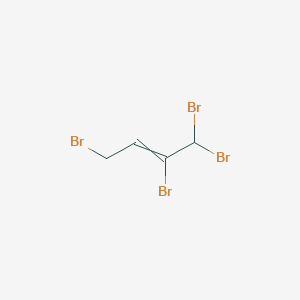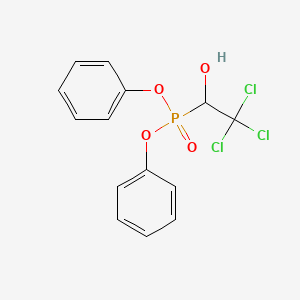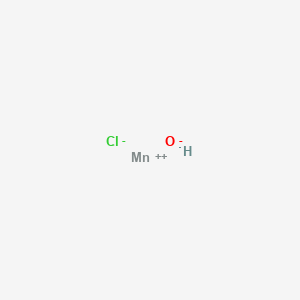
Manganese(2+) chloride hydroxide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(2+) chloride hydroxide (1/1/1) is an inorganic compound that consists of manganese, chlorine, and hydroxide ions in a 1:1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese(2+) chloride hydroxide can be synthesized through the reaction of manganese(II) chloride with sodium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of manganese(II) hydroxide and sodium chloride as by-products: [ \text{MnCl}_2 (aq) + 2 \text{NaOH} (aq) \rightarrow \text{Mn(OH)}_2 (s) + 2 \text{NaCl} (aq) ]
Industrial Production Methods: Industrial production of manganese(2+) chloride hydroxide often involves the controlled reaction of manganese(IV) oxide with hydrochloric acid, followed by the addition of a base to precipitate the hydroxide: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] The resulting manganese(II) chloride is then reacted with a base such as sodium hydroxide to form manganese(II) hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese(2+) chloride hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) oxides.
Reduction: It can be reduced to form manganese metal under specific conditions.
Substitution: The chloride ion can be substituted with other anions in certain reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or oxygen can be used as oxidizing agents.
Reduction: Hydrogen gas or carbon monoxide can act as reducing agents.
Substitution: Reactions with other halides or complexing agents can lead to substitution.
Major Products Formed:
Oxidation: Manganese(III) oxide (Mn2O3) or manganese(IV) oxide (MnO2).
Reduction: Manganese metal (Mn).
Substitution: Various manganese halides or complexes.
Wissenschaftliche Forschungsanwendungen
Manganese(2+) chloride hydroxide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its role in biological systems, particularly in enzyme function and as a trace element in nutrition.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of batteries, ceramics, and as a pigment in paints and coatings.
Wirkmechanismus
The mechanism by which manganese(2+) chloride hydroxide exerts its effects involves the interaction of manganese ions with various molecular targets. In biological systems, manganese ions can act as cofactors for enzymes, influencing metabolic pathways and cellular processes. The hydroxide and chloride ions can also participate in chemical reactions, affecting the overall reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Manganese(II) chloride (MnCl2): A closely related compound that lacks the hydroxide ion.
Manganese(II) hydroxide (Mn(OH)2): Similar but without the chloride ion.
Manganese(III) oxide (Mn2O3) and Manganese(IV) oxide (MnO2): Oxidized forms of manganese.
Uniqueness: Manganese(2+) chloride hydroxide is unique due to its combination of chloride and hydroxide ions, which confer distinct chemical properties and reactivity compared to other manganese compounds. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
51198-19-7 |
|---|---|
Molekularformel |
ClHMnO |
Molekulargewicht |
107.40 g/mol |
IUPAC-Name |
manganese(2+);chloride;hydroxide |
InChI |
InChI=1S/ClH.Mn.H2O/h1H;;1H2/q;+2;/p-2 |
InChI-Schlüssel |
KWRYODXJVFJUSG-UHFFFAOYSA-L |
Kanonische SMILES |
[OH-].[Cl-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


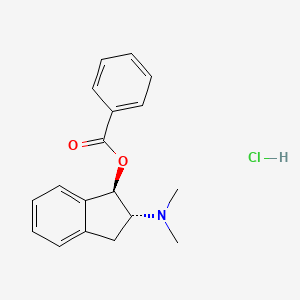
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)

